3-Methoxy-5-(trifluoromethoxy)phenol
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Overview
Description
3-Methoxy-5-(trifluoromethoxy)phenol is an organic compound with the molecular formula C8H7F3O3 It is characterized by the presence of both methoxy and trifluoromethoxy groups attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is through the use of Suzuki–Miyaura coupling reactions, which involve the cross-coupling of aryl halides with boronic acids in the presence of a palladium catalyst . The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or ethanol.
Industrial Production Methods
Industrial production of 3-Methoxy-5-(trifluoromethoxy)phenol may involve large-scale Suzuki–Miyaura coupling reactions, optimized for higher yields and purity. The process typically requires stringent control of reaction parameters, including temperature, pressure, and the concentration of reactants.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-5-(trifluoromethoxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy or trifluoromethoxy groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated or nitrated derivatives.
Scientific Research Applications
3-Methoxy-5-(trifluoromethoxy)phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3-Methoxy-5-(trifluoromethoxy)phenol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of methoxy and trifluoromethoxy groups can influence the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-5-(trifluoromethyl)phenol: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy.
3-(Trifluoromethoxy)phenol: Lacks the methoxy group present in 3-Methoxy-5-(trifluoromethoxy)phenol.
Uniqueness
This compound is unique due to the simultaneous presence of both methoxy and trifluoromethoxy groups, which can impart distinct chemical and physical properties
Properties
IUPAC Name |
3-methoxy-5-(trifluoromethoxy)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O3/c1-13-6-2-5(12)3-7(4-6)14-8(9,10)11/h2-4,12H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRUDFUJUBOSJFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)O)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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